N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine
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Overview
Description
N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine typically involves the condensation reaction between 9H-fluoren-2-amine and pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst such as glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: Potential use in the development of bioactive molecules due to its Schiff base structure.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine and imine groups. In biological systems, it may interact with various enzymes or receptors, altering their activity through Schiff base formation or other interactions.
Comparison with Similar Compounds
- N-(Pyridin-2-ylmethylene)-9H-fluoren-2-amine
- N-(Pyridin-4-ylmethylene)-9H-fluoren-2-amine
- N-(Pyridin-3-ylmethylene)-benzohydrazide
Comparison: N-(Pyridin-3-ylmethylene)-9H-fluoren-2-amine is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different coordination behavior and biological activity. The presence of the fluorenylidene group also imparts distinct photophysical properties, making it suitable for applications in materials science.
Properties
CAS No. |
6627-37-8 |
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Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C19H14N2/c1-2-6-18-15(5-1)10-16-11-17(7-8-19(16)18)21-13-14-4-3-9-20-12-14/h1-9,11-13H,10H2 |
InChI Key |
DZPIWTWQZQPCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CN=CC=C4 |
Origin of Product |
United States |
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